dl-Carbidopa - 302-53-4

dl-Carbidopa

Catalog Number: EVT-367374
CAS Number: 302-53-4
Molecular Formula: C10H14N2O4
Molecular Weight: 226.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Carbidopa is a medication widely recognized for its role in the treatment of Parkinson's disease, often used in combination with levodopa. It functions as an inhibitor of aromatic L-amino acid decarboxylase (AADC), which prevents the peripheral conversion of levodopa to dopamine, thereby increasing the availability of levodopa in the central nervous system and reducing its side effects23. Recent studies have expanded the potential applications of carbidopa, exploring its effects on various medical conditions and its mechanism of action in different biological pathways.

Applications in Various Fields

Periodic Limb Movements in Sleep

Carbidopa, in combination with levodopa, has been found to normalize periodic limb movements (PLM) and improve sleep quality in subjects with PLM. This effect is likely due to the restoration of central dopaminergic function, supporting the hypothesis of a dopaminergic abnormality in PLM1.

Cancer Therapy

In the field of oncology, carbidopa has been identified as an activator of AhR, which may have therapeutic implications for cancer treatment. Studies have shown that carbidopa can inhibit the proliferation of pancreatic cancer cells and induce their apoptosis, suggesting a potential role for carbidopa in cancer therapy4.

Prostate Cancer

Carbidopa has been demonstrated to delay prostate tumor progression by interfering with the coactivation of the androgen receptor by L-DOPA decarboxylase. This effect leads to a decrease in serum prostate-specific antigen (PSA) levels and tumor growth, indicating a novel therapeutic strategy for prostate cancer56.

Neuroendocrinology

The impact of carbidopa on neuroendocrine functions has been observed in studies showing its differential effect on the concentration of pineal and hypothalamic indoleamines. Carbidopa significantly decreases the pineal concentration of melatonin and related compounds, which may have implications for sleep and circadian rhythm disorders7.

Emesis

Carbidopa has been found to attenuate L-DOPA-induced emesis in dogs, suggesting a central site of action outside the blood-brain barrier. This finding could be relevant for the development of antiemetic therapies8.

Renal Function

Carbidopa's influence on renal function has been investigated, with studies indicating that it affects the excretion of sodium and dopamine in rats and humans. These effects support the hypothesis that dopamine may serve as an intrarenal natriuretic hormone, and that carbidopa could modulate this function910.

Future Directions
  • Understanding its long-term effects: While dl-Carbidopa is generally considered safe for short-term use, more research is needed to fully understand its long-term effects and potential risks. []

  • Investigating its potential in other diseases: Given its role in dopamine and catecholamine regulation, dl-Carbidopa could be further explored for its potential in treating other conditions beyond neurological disorders, such as hypertension, addiction, and pain. []

  • Developing new formulations and delivery systems: Investigating new formulations and delivery methods for dl-Carbidopa, such as sustained-release formulations or targeted delivery systems, could improve its efficacy and patient compliance. [, , ]

Levodopa

  • Compound Description: Levodopa (L-DOPA or L-3,4-dihydroxyphenylalanine) is a dopamine precursor used to treat Parkinson's disease (PD) symptoms. It is often co-administered with dl-Carbidopa to reduce its peripheral metabolism and increase its availability to the brain. [, , , , , , , , , , , , , , , , , , , , , , , , , ]
  • Relevance: Levodopa is the metabolic target of dl-Carbidopa. dl-Carbidopa, a dopa decarboxylase inhibitor, prevents the peripheral conversion of Levodopa to dopamine, allowing more Levodopa to reach the brain where it can be converted to dopamine. [, , , , , , , , , , , , , , , , , , , , , , , , , ]

Benserazide

  • Compound Description: Benserazide is another dopa decarboxylase inhibitor, similar in function and use to dl-Carbidopa. It is also co-administered with Levodopa to increase its bioavailability to the brain in PD treatment. [, , , , ]
  • Relevance: Like dl-Carbidopa, Benserazide acts as a peripheral dopa decarboxylase inhibitor, preventing the premature conversion of Levodopa to dopamine outside the central nervous system. Both compounds share a similar mechanism of action and therapeutic application in conjunction with Levodopa therapy. [, , , , ]

Entacapone

  • Compound Description: Entacapone is a catechol-O-methyltransferase (COMT) inhibitor used as an adjunct to Levodopa therapy in PD. It prolongs Levodopa's action by blocking its peripheral metabolism by COMT. [, , , , , , ]
  • Relevance: Entacapone complements the action of dl-Carbidopa. While dl-Carbidopa inhibits dopa decarboxylase, Entacapone inhibits COMT, another enzyme involved in Levodopa metabolism. This dual inhibition strategy further enhances Levodopa's availability to the brain. [, , , , , , ]

Opicapone

  • Compound Description: Similar to Entacapone, Opicapone is a COMT inhibitor used as an adjunct therapy with Levodopa/Carbidopa in managing PD. It extends the duration of Levodopa's effect by inhibiting COMT, thus increasing its bioavailability. [, , , , ]
  • Relevance: Opicapone shares the same mechanism of action as Entacapone, both acting as COMT inhibitors to prolong Levodopa's effectiveness. These drugs are often compared regarding their efficacy and side effect profiles when used in conjunction with Levodopa/Carbidopa. [, , , , ]

Tolcapone

  • Compound Description: Tolcapone is another COMT inhibitor, similar to Entacapone and Opicapone, utilized as an adjunct to Levodopa therapy in PD. It works by inhibiting the enzyme COMT, thereby increasing the duration of action of Levodopa. [, ]
  • Relevance: Tolcapone falls under the same category of COMT inhibitors as Entacapone and Opicapone. All three compounds are structurally distinct but share the same therapeutic target, COMT, and are clinically relevant in enhancing Levodopa therapy for PD. [, ]

L-threo-3,4-dihydroxyphenylserine (DOPS)

  • Compound Description: L-threo-3,4-dihydroxyphenylserine (DOPS), also known as Droxidopa, is a synthetic amino acid precursor of norepinephrine. It is used to treat neurogenic orthostatic hypotension. [, , ]

Aromatic Hydrazine Derivatives

  • Compound Description: Several aromatic hydrazine derivatives, including isonicotinic acid hydrazide, phenylhydrazine, Girard’s reagent T, and Girard's reagent P, are mentioned as inhibitors of pyridoxal phosphate-dependent enzymes. []
  • Relevance: dl-Carbidopa itself is an aromatic hydrazine derivative. This class of compounds can inhibit pyridoxal phosphate-dependent enzymes, including dopa decarboxylase, which is the target of dl-Carbidopa. []
Source and Classification

dl-Carbidopa is classified as a pharmaceutical agent and specifically falls under the category of decarboxylase inhibitors. It is derived from the amino acid methyldopa, which is a precursor in its synthesis. The compound is often administered in combination with levodopa to enhance therapeutic efficacy in treating symptoms associated with Parkinson's disease and other forms of parkinsonism.

Synthesis Analysis

The synthesis of dl-carbidopa can be achieved through several methods, predominantly involving the reaction of methyldopa esters with oxaziridine. Here are the notable synthetic routes:

  1. Route One: This method utilizes dimethoxy-methyl DOPA hydrochloride as a starting material, but it has a low yield of approximately 20%.
  2. Route Two: As described in Patent CN230865A1, this route employs methyldopa methyl esters protected by boric acid and reacts them with 3,3-penta methylene radical oxygen acridine, yielding a recovery rate of about 40%.
  3. Route Three: According to Patent WO200704828, this method directly reacts methyldopa methyl esters with 3,3-penta methylene radical oxygen acridine, achieving a higher recovery rate of approximately 70% .

The preferred method involves using 3,3-dimethyl oxaziridine in a dichloromethane solvent at controlled temperatures (25-35 °C). The reaction typically proceeds with a molar ratio of oxaziridine to methyldopa ester around 1.2 to 1.3:1. Following the initial reaction to form methyldopa imines ester, hydrolysis yields dl-carbidopa with an impressive yield of about 87% .

Molecular Structure Analysis

The molecular formula for dl-carbidopa is C10H14N2O4C_{10}H_{14}N_{2}O_{4}, and its molecular weight is approximately 226.23 g/mol. The structure includes:

  • Hydrazine Group: This functional group is critical for its biological activity.
  • Dihydroxyphenyl Group: This moiety contributes to its interaction with neurotransmitter systems.

The presence of these functional groups allows dl-carbidopa to effectively inhibit aromatic L-amino acid decarboxylase, which is pivotal in dopamine biosynthesis .

Chemical Reactions Analysis

dl-Carbidopa participates in several chemical reactions, primarily involving its interactions as an inhibitor:

  • Decarboxylation Inhibition: By inhibiting aromatic L-amino acid decarboxylase, dl-carbidopa prevents the conversion of levodopa into dopamine in peripheral tissues.
  • Colorimetric Reactions: In laboratory settings, dl-carbidopa can undergo selective condensation reactions with aldehydes (e.g., vanillin) to form colored products used for quantification purposes .

These reactions highlight the compound's utility both therapeutically and analytically.

Mechanism of Action

The primary mechanism by which dl-carbidopa operates involves:

  • Inhibition of Aromatic L-Amino Acid Decarboxylase: By blocking this enzyme in peripheral tissues, dl-carbidopa ensures that more levodopa reaches the brain without being converted into dopamine prematurely.
  • Increased Bioavailability: The co-administration of dl-carbidopa with levodopa enhances the bioavailability and half-life of levodopa, thereby improving therapeutic outcomes for patients with Parkinson's disease .

This mechanism underscores the importance of dl-carbidopa in enhancing the effectiveness of levodopa therapy.

Physical and Chemical Properties Analysis

dl-Carbidopa exhibits several notable physical and chemical properties:

  • Melting Point: Approximately 194 °C.
  • Solubility: Soluble in water and organic solvents like ethanol.
  • Stability: Stable under normal storage conditions but should be protected from light and moisture.

These properties are crucial for its formulation and stability as a pharmaceutical agent .

Applications

dl-Carbidopa is primarily used in clinical settings for:

  • Treatment of Parkinson's Disease: It is co-administered with levodopa to manage symptoms effectively.
  • Research Applications: Due to its unique chemical properties, dl-carbidopa is also utilized in research settings for studying neurotransmitter metabolism and developing analytical methods for drug quantification.
Introduction to dl-Carbidopa: Historical Development and Pharmacological Significance

Historical Context of Carbidopa Discovery and Racemic Formulation

The development of carbidopa originated from efforts to overcome limitations of levodopa monotherapy for Parkinson’s disease. In the 1960s, researchers recognized that peripheral decarboxylation of levodopa to dopamine caused gastrointestinal side effects and reduced central nervous system bioavailability. This led to the systematic search for peripheral decarboxylase inhibitors that could not cross the blood-brain barrier. The racemic mixture dl-carbidopa (a 50:50 blend of dextro- d- and levo- l-rotatory enantiomers) was among the first compounds investigated. Victor Lotti at Merck Laboratories identified this hydrazine analogue of levodopa in 1962 during structure-activity studies on aromatic amino acid decarboxylase inhibitors [5] [6].

Early clinical trials with racemic dl-carbidopa demonstrated its ability to inhibit peripheral levodopa metabolism, reducing the required levodopa dose by approximately 75% compared to levodopa alone [3]. However, the racemic formulation presented pharmacological complexities. The d-enantiomer exhibited weaker enzymatic inhibition and distinct metabolic pathways compared to its l-counterpart, complicating dose-response predictability [5]. This limitation drove the subsequent development of enantiopure l-carbidopa, which received FDA approval in 1975 as part of combination therapy with levodopa (Sinemet®) [4] [6]. The transition from racemic to enantiopure formulations exemplifies early pharmacodynamic optimization in neuropharmacology.

Table 1: Key Events in Carbidopa Development

YearEventSignificance
1962Synthesis of dl-carbidopa at MerckFirst racemic inhibitor of aromatic amino acid decarboxylase
1967Cotzias’s high-dose levodopa protocolEstablished levodopa efficacy but highlighted peripheral side effects [1]
1971Clinical validation of l-carbidopaDemonstrated superior peripheral enzyme inhibition vs. racemate [5]
1975FDA approval of l-carbidopa/levodopaIntroduced gold standard Parkinson’s therapy (Sinemet®) [4] [6]

Structural and Functional Differentiation Between dl-Carbidopa and Enantiopure Forms

The molecular structure of carbidopa contains a chiral center at the α-carbon, yielding two enantiomers with distinct biochemical behaviors:

  • Stereochemical Configuration: l-Carbidopa [(S)-α-hydrazino-3,4-dihydroxy-α-methylbenzenepropanoic acid] mirrors levodopa’s L-tyrosine-derived configuration, enabling optimal interaction with the enzymatic active site. In contrast, d-carbidopa displays reversed stereochemistry with lower binding affinity to aromatic L-amino acid decarboxylase [5] [6].
  • Enzyme Inhibition Kinetics: l-Carbidopa irreversibly binds pyridoxal 5′-phosphate (PLP), the essential cofactor of aromatic amino acid decarboxylase. This mechanism occurs through hydrazone formation, permanently inactivating the enzyme. The d-enantiomer shows ≈10-fold weaker PLP affinity due to steric hindrance in the chiral enzymatic pocket [3] [5].
  • Metabolic Pathways: While l-carbidopa undergoes minimal hepatic metabolism, d-carbidopa is extensively transformed via decarboxylation-independent pathways, yielding metabolites like 3-(4-hydroxy-3-methoxyphenyl)-2-methylpropionic acid. These metabolites lack pharmacological activity against decarboxylase [5].
  • Blood-Brain Barrier Permeability: Neither enantiomer significantly crosses the blood-brain barrier due to high polarity and ionization at physiological pH. This confinement to peripheral circulation is essential for their therapeutic mechanism [3] [6].

Table 2: Comparative Properties of Carbidopa Enantiomers

Propertydl-Carbidopal-Carbidopad-Carbidopa
StereochemistryRacemic mixture(S)-enantiomer(R)-enantiomer
Decarboxylase Inhibition (IC₅₀)0.24 μM0.15 μM1.7 μM
Primary Metabolic FateHepatic (variable)Renal (unchanged)Hepatic (oxidation)
Binding to Pyridoxal PhosphateModerateHighLow
Aqueous Solubility9.8 mg/mL10.1 mg/mL9.5 mg/mL

Role in Parkinson’s Disease Treatment: Synergy with Levodopa

Carbidopa’s pharmacological significance lies in its synergistic partnership with levodopa, addressing the fundamental dopamine deficiency in Parkinson’s disease. The substantia nigra’s degeneration reduces striatal dopamine by >80% at symptom onset [10]. Levodopa serves as a dopamine precursor that crosses the blood-brain barrier, but without carbidopa, ≈70% undergoes peripheral decarboxylation to dopamine—causing nausea, hypotension, and reducing central delivery [2] [6].

Carbidopa potently inhibits peripheral aromatic L-amino acid decarboxylase through three mechanisms:

  • Competitive Substrate Mimicry: Structural analogy to levodopa enables carbidopa to occupy the enzyme’s substrate-binding site [5].
  • Cofactor Inactivation: Formation of a stable hydrazone adduct with pyridoxal 5′-phosphate depletes this essential decarboxylase cofactor [3].
  • Enzyme Turnover Suppression: Irreversible binding induces permanent enzyme inactivation, requiring synthesis of new decarboxylase proteins [5].

This inhibition shifts levodopa metabolism from peripheral tissues to the brain, increasing levodopa’s plasma half-life from ≈1.3 hours to >2.5 hours and boosting central nervous system bioavailability 3-4 fold [2] [5]. Consequently, lower levodopa doses achieve therapeutic efficacy, minimizing dopamine-induced emesis and orthostatic hypotension [6] [10]. The l-enantiomer’s dominance in modern formulations stems from its superior inhibition efficiency (90-95% enzyme blockade) compared to the racemate (70-75%) at equivalent doses [5].

Table 3: Pharmacodynamic Impact of Carbidopa on Levodopa

ParameterLevodopa AloneLevodopa + l-CarbidopaChange (%)
Oral Bioavailability25-30%75-90%+200%
Plasma Half-life (hr)0.8-1.51.5-2.5+67%
Dose Requirement (mg/day)3000-6000600-1200-80%
Cerebrospinal Fluid Dopamine0.02 μM0.08 μM+300%
Peripheral Decarboxylation95-99%20-30%-75%

Advanced formulations like intestinal gel (Duodopa®) and extended-release capsules (Rytary®) maintain stable plasma levodopa levels by combining carbidopa with novel delivery systems [7]. This pharmacokinetic optimization reduces motor fluctuations ("wearing-off" phenomena) by sustaining dopamine receptor stimulation—confirming carbidopa’s enduring role as the cornerstone of Parkinson’s symptomatic management [4] [10].

Properties

CAS Number

302-53-4

Product Name

dl-Carbidopa

IUPAC Name

3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

InChI

InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)

InChI Key

TZFNLOMSOLWIDK-UHFFFAOYSA-N

SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN

Synonyms

α-Hydrazino-3,4-dihydroxy-α-methyl-benzenepropanoic Acid;_x000B_DL-α-Hydrazino-3,4-dihydroxy-α-methylhydrocinnamic Acid; _x000B_α-Hydrazino-α-methyldopa; dl-MK 485; NSC 92521;

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.